N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives are synthesized through various chemical reactions, which are often a precursor to studying their applications. For instance, Patel et al. (2015) synthesized a series of heterocyclic compounds, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, characterized by spectroscopic methods such as elemental analysis, 1H NMR, 13C NMR, FT–IR, and LC-MS spectral studies Patel & Patel, 2015. Similarly, Xia et al. (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, highlighting the chemical versatility and potential for modification of these compounds Xia, 2015.
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown promising antimicrobial and antifungal properties. Patel et al. (2015) tested their synthesized compounds against gram-positive and gram-negative bacteria and various fungi, showcasing the potential of these compounds in treating microbial and fungal infections Patel & Patel, 2015. Furthermore, Sharma et al. (2012) synthesized a series of compounds and tested them for antimicrobial activity against selected bacteria and fungi, as well as antituberculosis activity, indicating the broad spectrum of biological activities these compounds can exhibit Sharma et al., 2012.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activities and acetylcholinesterase inhibitory activities , suggesting potential targets could be inflammatory pathways and acetylcholinesterase.
Mode of Action
For instance, if the target is acetylcholinesterase, the compound may inhibit the enzyme’s activity, leading to an increase in acetylcholine levels .
Biochemical Pathways
If the compound acts as an acetylcholinesterase inhibitor, it would affect cholinergic neurotransmission, potentially impacting learning and memory processes .
Result of Action
If the compound acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially enhancing cognitive functions . If it exhibits anti-inflammatory activities, it could reduce inflammation and associated symptoms .
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-20(16-7-8-18-19(15-16)23-27-22-18)21-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJCZLBRLABUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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